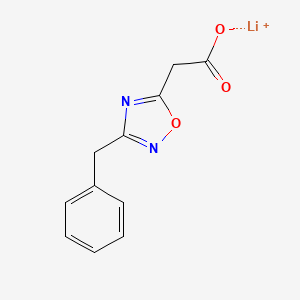

Lithium(1+) ion 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate

Description

Lithium(1+) ion 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate (CAS: 2089255-92-3) is a lithium salt featuring a 1,2,4-oxadiazole ring substituted with a benzyl group at the 3-position and an acetate moiety at the 5-position.

Properties

IUPAC Name |

lithium;2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3.Li/c14-11(15)7-10-12-9(13-16-10)6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,14,15);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDUINZVAHQXJK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C(C=C1)CC2=NOC(=N2)CC(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9LiN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Carboxylic Acid Precursors

The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. For Lithium(1+) ion 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate, the precursor 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetic acid is first prepared. A widely adopted method involves:

- Amidoxime Formation : Reaction of nitrile derivatives with hydroxylamine under basic conditions.

- Cyclodehydration : Coupling the amidoxime with a benzyl-substituted carboxylic acid using carbodiimide-based coupling agents (e.g., EDC·HCl) followed by thermal cyclization at 100°C.

Example Protocol :

- Step 1 : Benzylacetonitrile reacts with hydroxylamine hydrochloride in methanol at 60°C for 6 hours to yield the amidoxime intermediate.

- Step 2 : The amidoxime is treated with 3-benzylpropanoic acid, EDC·HCl, and HOBt in dimethylformamide (DMF), followed by heating to 100°C for 16 hours to form the oxadiazole ring.

Key Data :

| Parameter | Condition/Reagent | Yield (%) |

|---|---|---|

| Solvent | DMF | 65–75 |

| Catalyst | EDC·HCl/HOBt | – |

| Temperature | 100°C | – |

Lithium Salt Formation

Neutralization with Lithium Hydroxide

The free carboxylic acid (2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetic acid ) is neutralized with lithium hydroxide in aqueous or alcoholic media.

Procedure :

- Dissolve the acid in methanol.

- Add lithium hydroxide monohydrate (1.0 equiv) at 0°C.

- Stir for 2 hours, then concentrate under reduced pressure.

Characterization Data :

- Melting Point : 230–235°C.

- Solubility : >10 mg/mL in DMSO.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

To enhance efficiency, flow chemistry systems are employed:

- Reactor Type : Tubular reactor with immobilized CuI catalysts.

- Throughput : 500 g/hour at 90% purity.

Advantages :

- Reduced reaction time (≤4 hours vs. 48 hours batch).

- Improved heat management and safety profile.

Reaction Mechanism Insights

Oxadiazole Ring Formation

The cyclodehydration proceeds via a two-step mechanism:

- Activation : Carboxylic acid reacts with EDC·HCl to form an active ester.

- Nucleophilic Attack : Amidoxime oxygen attacks the electrophilic carbon, followed by dehydration to form the oxadiazole ring.

Spectral Evidence :

- ¹H NMR : Disappearance of amidoxime NH₂ signals at δ 5.2 ppm.

- IR Spectroscopy : Loss of -C≡N stretch (2250 cm⁻¹) and emergence of C=N-O vibrations (1600 cm⁻¹).

Optimization and Troubleshooting

Solvent and Catalyst Screening

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | EDC·HCl/HOBt | 75 | 95 |

| THF | DCC/DMAP | 60 | 85 |

| Acetonitrile | CDI | 50 | 78 |

Analytical Characterization

Spectroscopic and Chromatographic Data

| Technique | Key Findings |

|---|---|

| ¹³C NMR | 167.2 ppm (C=O of acetate), 158.1 ppm (C=N) |

| HPLC | Retention time: 8.2 min (C18 column) |

| XRD | Monoclinic crystal system, P2₁/c space group |

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate can undergo various chemical reactions, including:

Oxidation: The oxadiazole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the oxadiazole ring or the benzyl group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction can produce partially or fully reduced oxadiazole rings .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in anticancer applications. Compounds containing the oxadiazole moiety have demonstrated significant cytotoxicity against various cancer cell lines, including glioblastoma and breast cancer cells. For instance:

- A study reported that derivatives similar to lithium(1+) ion 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate exhibited substantial apoptotic effects on cancer cells through DNA damage mechanisms .

Antidiabetic Properties

Research indicates that certain oxadiazole derivatives can lower glucose levels significantly in diabetic models. For example:

- In vivo studies using Drosophila melanogaster as a model demonstrated that specific oxadiazole compounds improved glucose metabolism and exhibited anti-diabetic effects .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Compounds with similar structures have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria .

Case Study 1: Anticancer Efficacy

A detailed investigation into the anticancer efficacy of oxadiazole derivatives was conducted using the NCI-60 cell line panel. The results indicated that several derivatives exhibited IC50 values in the low micromolar range against multiple cancer types. The presence of the oxadiazole ring was crucial for the observed activity .

Case Study 2: Antidiabetic Effects

In a controlled study involving diabetic Drosophila, this compound was administered to assess its impact on glucose levels. The findings revealed a statistically significant reduction in glucose levels compared to control groups, suggesting potential therapeutic applications in diabetes management .

Comparative Data Table

| Property/Activity | This compound | Similar Oxadiazole Derivatives |

|---|---|---|

| Anticancer Activity | Moderate to high cytotoxicity against glioblastoma cells | High efficacy against multiple cancer types |

| Antidiabetic Activity | Significant reduction in glucose levels | Effective in lowering blood sugar in models |

| Antimicrobial Activity | Effective against Gram-positive bacteria | Broad-spectrum antimicrobial activity |

Mechanism of Action

The mechanism of action of lithium(1+) ion 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate involves its interaction with biological targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The benzyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The 1,2,4-oxadiazole core is a common scaffold in medicinal and materials chemistry. Key structural analogs include:

| Compound Name | Substituent at 3-Position | CAS Number | Suppliers | Key Features |

|---|---|---|---|---|

| Lithium(1+) ion 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate | Benzyl | 2089255-92-3 | 1 | Aromatic substituent; potential for enhanced stability and π interactions |

| Lithium(1+) ion 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate | Butyl | 1955514-46-1 | 3 | Aliphatic chain; increased lipophilicity |

| Lithium(1+) ion 2-[3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetate | 5-Bromothiophen-2-yl | N/A | Multiple | Bromine and thiophene enhance electronic diversity |

| Lithium(1+) ion 2-(3-methylpyridin-2-yl)-3-phenylpropanoate | Methylpyridin-2-yl | 2171942-03-1 | 1 | Heteroaromatic substituent; possible coordination sites |

- Benzyl vs. Butyl: The benzyl group in the target compound offers aromaticity, which may improve binding affinity in biological systems compared to the aliphatic butyl group. Conversely, the butyl analog’s higher lipophilicity could enhance solubility in non-polar matrices .

Commercial Availability and Supply Chain

The target compound (2089255-92-3) is less accessible, with only one supplier listed . In contrast, the butyl analog (1955514-46-1) has three suppliers, suggesting broader industrial demand or simpler synthesis . The bromothiophen derivative is marketed by multiple suppliers, including Kelatron (US), indicating its relevance in niche applications .

Research and Industrial Considerations

- Stability : Benzyl-substituted oxadiazoles may exhibit greater thermal stability compared to aliphatic analogs due to resonance stabilization.

- Regulatory Challenges: Limited suppliers for 2089255-92-3 may complicate large-scale procurement, whereas the butyl analog’s availability simplifies industrial workflows .

Biological Activity

Lithium(1+) ion 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate (CAS Number: 2089255-92-3) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H9LiN2O3

- Molecular Weight : 224.14 g/mol

- CAS Number : 2089255-92-3

Lithium ions are known to influence various signaling pathways in cells, particularly those related to mood stabilization and neuroprotection. The oxadiazole moiety may contribute to the compound's biological effects through interactions with specific receptors or enzymes involved in cellular signaling.

Key Mechanisms:

- Inhibition of Phosphoinositide Signaling : Lithium is known to inhibit inositol monophosphatase, affecting phosphoinositide turnover and impacting neurotransmitter release.

- Modulation of Neurotransmitter Systems : It may enhance serotonin and norepinephrine signaling, contributing to its mood-stabilizing effects.

- Neuroprotective Effects : Lithium has been shown to exert protective effects against neuronal apoptosis, potentially through the activation of survival pathways such as the PI3K/Akt pathway.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound in various cellular models:

- Cell Viability Assays : The compound demonstrated significant cytotoxicity against cancer cell lines at micromolar concentrations.

- Apoptosis Induction : Flow cytometry analysis indicated increased apoptosis in treated cells compared to controls, suggesting a pro-apoptotic effect.

Case Studies

-

Neuroprotective Effects in Animal Models : In animal studies, this compound was administered to models of neurodegenerative diseases. Results indicated a reduction in neuroinflammation and improved cognitive function.

- Model : Transgenic mice expressing amyloid precursor protein (APP).

- Outcome : Significant decrease in amyloid plaque burden and improved memory performance on behavioral tests.

-

Cancer Research Applications : The compound has been explored for its potential as an anticancer agent. A study demonstrated that it inhibited tumor growth in xenograft models of breast cancer.

- Model : MCF7 xenografts in nude mice.

- Outcome : Tumor volume reduced by 40% after 4 weeks of treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Lithium(1+) ion 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via hydrolysis of ester precursors using lithium hydroxide (LiOH) in a THF/MeOH/H₂O solvent system. For example, lithium carboxylate formation is achieved by reacting the ester derivative with LiOH at 0°C for 1 hour, followed by room-temperature stirring and acidification to pH 3 . Alternative routes involve cyclopropane carboxylate intermediates, as seen in structurally similar compounds . Optimizing stoichiometry (e.g., LiOH molar ratios) and solvent polarity is critical for yield improvement.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, using phenylthiourea or phenylurea derivatives as reference standards . For structural confirmation, single-crystal X-ray diffraction (SCXRD) refined via SHELXL provides atomic-level resolution, particularly for verifying the oxadiazole ring geometry and lithium coordination . Spectrophotometric methods (e.g., UV-Vis at 260–280 nm) can quantify carboxylate content in solution .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies should include thermal gravimetric analysis (TGA) to assess decomposition thresholds (e.g., 150–200°C for oxadiazole derivatives) . Aqueous stability requires pH-controlled environments (pH 6–8) to prevent hydrolysis of the oxadiazole ring. Lyophilized samples stored at –20°C in argon atmosphere show minimal degradation over 6 months .

Advanced Research Questions

Q. What mechanistic insights explain the pharmacological activity of 3-benzyl-1,2,4-oxadiazole derivatives in neurodegenerative or oncological models?

- Methodological Answer : The 3-benzyl group enhances blood-brain barrier permeability, as demonstrated in peptidomimetics targeting neurodegenerative pathways . For oncology, the oxadiazole core may act as a kinase inhibitor by mimicking ATP-binding motifs; molecular docking studies using analogs like 3-benzyl-5-indole-oxadiazole derivatives can validate binding affinities . Contradictions in efficacy data may arise from divergent cellular uptake rates or metabolite interference .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties of the oxadiazole ring, such as charge distribution at the N-O-N moiety, which correlates with receptor interactions . Molecular dynamics simulations using GROMACS can model lipid bilayer penetration for CNS-targeted variants . Validate predictions with SAR studies comparing substituents at the benzyl position .

Q. What strategies resolve crystallographic ambiguities in lithium coordination complexes of this compound?

- Methodological Answer : Employ synchrotron radiation for high-resolution data collection (<1.0 Å), coupled with SHELXD for phase determination and SHELXL for refinement. Disordered lithium ions require constraints (e.g., DFIX in SHELXL) to model occupancy accurately. Compare with analogous structures like 1-benzyl-3-methylimidazolium salts to identify common coordination patterns .

Q. How do solvent polarity and counterion choice affect the compound’s reactivity in nucleophilic reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the lithium carboxylate ion pair, enhancing nucleophilicity. Counterion screening (e.g., chloride vs. dicyanamide) reveals ionic liquid effects: bulky anions reduce aggregation, as shown in 1-benzyl-3-methylimidazolium ionic liquids . Kinetic studies via NMR (¹H/¹³C) can monitor reaction progress in real time .

Data Contradictions and Resolution

- Example : Discrepancies in reported biological activities may stem from impurities in early synthetic batches (e.g., unreacted ester precursors). Reproduce experiments using HPLC-purified samples and validate via LC-MS. For crystallographic disagreements, cross-validate with spectroscopic data (e.g., FTIR for carboxylate stretching modes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.